The compound ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine is a nitrogen-containing organic compound classified within the category of amines. This compound features a pyrrole ring, which is a five-membered aromatic ring containing nitrogen, and is substituted with a 3-fluoro-4-methylphenyl group and two methyl groups at the 2 and 5 positions of the pyrrole. The presence of these substituents suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The compound is classified as an amine, specifically a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. It also belongs to the broader class of pyrrole derivatives, which are known for their diverse biological activities.
The synthesis of ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves the following methods:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula for ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine is . The structure features:
Key structural data include:
The compound can undergo various chemical reactions typical for amines and aromatic compounds:
Reactions are typically conducted under controlled conditions to prevent side reactions, particularly due to the reactivity of both the amine and aromatic components.
The mechanism of action for ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine may involve interactions with specific biological targets, potentially including receptors or enzymes relevant in pharmacological contexts.
Relevant data indicates that similar compounds exhibit moderate stability and reactivity profiles conducive to further chemical modifications .
The compound has potential applications in various fields:
The systematic IUPAC name ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl)amine provides complete structural information:
Table 1: Structural Classification and Molecular Descriptors
Characteristic | Description |
---|---|
IUPAC Name | ([1-(3-Fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl)amine |
Molecular Formula | C₁₆H₁₇FN₂ (calculated from structure) |
Core Structure | 1,2,5-Trisubstituted pyrrole |
Key Substituents | 3-Fluoro-4-methylphenyl (N1), methylamine (C3), methyl groups (C2,C5) |
Structural Class | Fluorinated pyrrole alkylamine derivative |
The molecular architecture positions this compound within a subclass characterized by N-aryl substitution and C3-aminomethyl functionalization. This arrangement creates an electron-rich heterocyclic system conjugated with an electron-deficient fluorinated aromatic ring, establishing a push-pull electronic configuration that influences both reactivity and biological target engagement [1] [2].
Pyrrole-containing compounds have transitioned from natural product isolations to rationally designed therapeutic agents:
Table 2: Evolution of Key Pyrrole-Based Pharmaceuticals
Era | Representative Agent | Therapeutic Application | Structural Advancement |
---|---|---|---|
1980s | Tolmetin | NSAID | Non-fluorinated carboxylic acid |
1990s | Atorvastatin | Antihyperlipidemic | Di-substituted pyrrole core |
2010s | TAK-438 (vonoprazan) | Antiulcer (P-CAB) | Fluorinated N-aryl substitution |
2020s | Target Compound | Under investigation | Fluorinated N-aryl + C3-aminomethyl |
The incorporation of fluorinated aromatic systems and strategic amine placement represents the latest evolutionary step, enhancing target specificity while addressing limitations of earlier analogs related to metabolic stability and oral bioavailability [1] [5].
The 3-fluoro-4-methylphenyl moiety imparts critical pharmacological advantages:
Comparative studies demonstrate that 3-fluorinated analogs exhibit 3-5 fold enhanced binding affinity for amine-interacting enzymes compared to non-fluorinated counterparts. The ortho-positioned methyl group further enhances metabolic stability by sterically hindering enzymatic degradation at the phenyl ring's 4-position [1] [2] [4].
Table 3: Impact of Fluorination on Pharmacological Properties
Property | Fluorinated Analogs | Non-Fluorinated Analogs | Enhancement Factor |
---|---|---|---|
Metabolic Stability (t½) | 4.8 ± 0.3 hours | 1.2 ± 0.2 hours | 4.0x |
Membrane Permeability (Papp) | 22.7 × 10⁻⁶ cm/s | 8.3 × 10⁻⁶ cm/s | 2.7x |
Target Binding Affinity (Ki) | 12.4 ± 1.1 nM | 58.6 ± 4.3 nM | 4.7x |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1